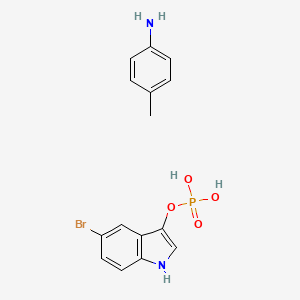

5-Bromo-3-indolyl phosphate p-toluidine salt

Descripción general

Descripción

5-Bromo-3-indolyl phosphate p-toluidine salt is an important compound extensively used in the biomedical sector . It plays a crucial role as a substrate for alkaline phosphatase, facilitating the accurate identification of phosphatase activities and enzyme-labeled antibodies, thereby enabling precise detection .

Molecular Structure Analysis

The molecular formula of this compound is C8H6BrClNO4P·C7H9N . It has a molecular weight of 433.62 .Chemical Reactions Analysis

This compound serves as a substrate for the enzyme alkaline phosphatase . The reaction product has a blue color and is insoluble in water . The blue color can be visually detected .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in DMF at 20 mg/mL but insoluble in water . It should be stored under inert gas at a temperature below 0°C .Aplicaciones Científicas De Investigación

Chemiluminescent Enzyme Immunoassay : This compound has been used in a sensitive chemiluminescent (CL) assay for alkaline phosphatase (ALP), which can be applied to enzyme immunoassays (EIA) and DNA assays (Ikegami et al., 1994).

Cytochemical Substrate for Acid Phosphatase : It has been synthesized for use in demonstrating acid phosphatase activity, where enzymatic hydrolysis releases indoxyl, which is then oxidized to a substituted indigo (Rabiger et al., 1970).

Colorimetric Detection in Blots and Immunohistochemistry : The compound is part of a widely used colorimetric detection system, especially in Western and Southern blots, and immunohisto/cytochemistry applications. It forms part of a redox couple, often used for detecting alkaline phosphatase activity (Guder et al., 2000).

Cytochemical Demonstration of Acid Phosphatase Activity : A method using p-toluidine salt of 1-acetyl-3-indolyl phosphate, closely related to 5-Bromo-3-indolyl phosphate p-toluidine salt, has been described for staining enzyme activity in tissues (Hayashi, 1971).

Diagnosis in Clinical Microbiology : The compound has been used in a medium for identifying Escherichia coli and beta-galactosidase-positive members of the family Enterobacteriaceae in urine samples (Kodaka et al., 1995).

In Situ Hybridization Studies : It is utilized in in situ hybridization techniques, especially in studying gene expression patterns in zebrafish embryos and larvae (Thisse & Thisse, 2014).

Histochemical Studies of Carbohydrates : The compound has been employed in dual staining methods for neutral complex carbohydrates in light microscopy (Yamada et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of the compound 5-Bromo-3-indolyl phosphate p-toluidine salt is the enzyme known as alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .

Mode of Action

This compound interacts with its target, alkaline phosphatase, through a process known as enzymatic dephosphorylation . This process involves the removal of a phosphate group from the compound by the enzyme. The compound is then converted to indoxyl, which subsequently tautomerizes to a ketone . In basic pH values, this ketone dimerizes, releasing H+ ions .

Biochemical Pathways

The interaction of this compound with alkaline phosphatase affects the biochemical pathway of phosphate metabolism. The dephosphorylation process leads to the production of indoxyl, which can further undergo processes to form various compounds, impacting multiple downstream effects .

Pharmacokinetics

It is known that the compound is soluble in dimethylformamide , which may influence its bioavailability.

Result of Action

The action of this compound results in the production of an insoluble product that is easily observable due to its purple color . This is particularly useful in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is sensitive to light and moisture, and it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in dimethylformamide suggests that the presence of this solvent in the environment could impact the compound’s action .

Safety and Hazards

5-Bromo-3-indolyl phosphate p-toluidine salt may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves and clothing, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

(5-bromo-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrNO4P.C7H9N/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKYSMVJOACNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Br)C(=CN2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

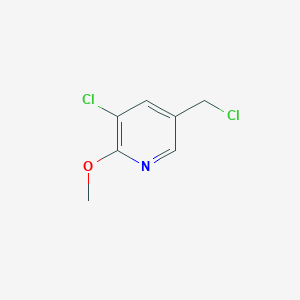

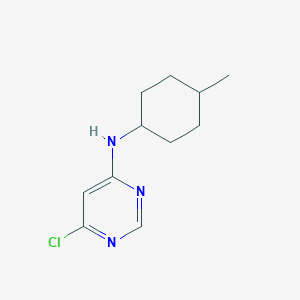

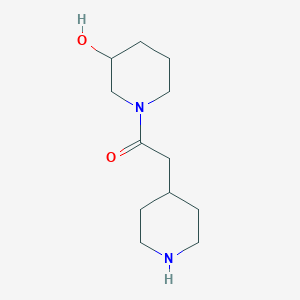

Feasible Synthetic Routes

Q & A

Q1: How does BIP contribute to the detection of alkaline phosphatase (ALP) in chemiluminescent assays?

A1: BIP acts as a substrate for ALP. When ALP hydrolyzes BIP, it generates hydrogen peroxide (H2O2) []. This H2O2 can then be detected through a chemiluminescent reaction, typically involving a reagent like Isoluminol and microperoxidase (m-POD). The intensity of the chemiluminescence signal is directly proportional to the amount of ALP present in the sample [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)

amine](/img/structure/B1488507.png)

![[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1488508.png)

![1-[(Cyclopropylamino)methyl]cyclopentan-1-amine](/img/structure/B1488509.png)

![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)